molecular formula C26H22N4O2 B10829456 GPR84 antagonist 1

GPR84 antagonist 1

Cat. No.: B10829456
M. Wt: 422.5 g/mol
InChI Key: LMEQXULLLIXQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPR84 antagonist 1: is a highly selective, high-affinity competitive antagonist of the G-protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed on immune cells and plays a significant role in modulating the innate immune response, particularly in inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GPR84 antagonist 1 involves multiple steps, including the formation of a triazine core and subsequent functionalization with various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: GPR84 antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

GPR84 antagonist 1 exerts its effects by binding to the GPR84 receptor and inhibiting its activation. This prevents the receptor from triggering downstream signaling pathways that lead to inflammation and other immune responses. The molecular targets involved include various G-proteins and secondary messengers .

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

3-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-1H-indole

InChI

InChI=1S/C26H22N4O2/c1-31-20-11-7-17(8-12-20)25-26(18-9-13-21(32-2)14-10-18)30-29-24(28-25)15-19-16-27-23-6-4-3-5-22(19)23/h3-14,16,27H,15H2,1-2H3

InChI Key

LMEQXULLLIXQFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NC(=N2)CC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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